[3-(2-chlorophenyl)-5-isoxazolyl]methanol
Overview
Description
[3-(2-chlorophenyl)-5-isoxazolyl]methanol: is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is a solid at room temperature and is primarily used in research settings . The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydroxylamine to form the isoxazole ring, followed by reduction to introduce the hydroxymethyl group . This reaction often employs catalysts such as copper(I) iodide or ruthenium(II) , and can be conducted under microwave irradiation to reduce reaction time .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: (3-(2-Chlorophenyl)isoxazol-5-yl)carboxylic acid.
Reduction: Various hydroxyl derivatives.
Substitution: (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol.
Scientific Research Applications
Chemistry: [3-(2-chlorophenyl)-5-isoxazolyl]methanol is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy .
Industry: In industrial settings, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The exact mechanism of action of [3-(2-chlorophenyl)-5-isoxazolyl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The isoxazole ring is known to be a versatile pharmacophore, capable of binding to various biological targets and modulating their activity .
Comparison with Similar Compounds
- (3-(4-Chlorophenyl)isoxazol-5-yl)methanol
- (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Uniqueness: [3-(2-chlorophenyl)-5-isoxazolyl]methanol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRHWYXRRHPGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363000 | |
Record name | [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438565-33-4 | |
Record name | [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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